molecular formula C8H10ClNO B1267375 2-Amino-4-chloro-3,5-dimethylphenol CAS No. 5428-46-6

2-Amino-4-chloro-3,5-dimethylphenol

Cat. No. B1267375
CAS RN: 5428-46-6
M. Wt: 171.62 g/mol
InChI Key: NMAZQRPNNZAYIW-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-3,5-dimethylphenol, also known as 2-amino-4-chloro-3,5-dimethylaniline or 2-ACDM, is an organic compound with a wide range of applications in scientific research. 2-ACDM is a versatile compound with a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments and in various research applications.

Scientific Research Applications

Synthesis of New Azodye

Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Application Summary

2-Amino-4-chloro-3,5-dimethylphenol is used in the synthesis of a new azodye, derived from 2-Amino-6-ethoxybenzothiazole . This azodye has been characterized by various spectroscopic techniques .

Methods of Application

The synthesis involves the reaction of 2-Amino-4-chloro-3,5-dimethylphenol with 2-Amino-6-ethoxybenzothiazole . The resulting azodye is then characterized using techniques such as TG, IR, and Visible spectroscopy .

Results or Outcomes

The study found that the azodye has acid-base properties at different pH values and solvent effects were also studied at different solvents polarities . The azodye was also found to form a complex with Fe(III) under optimum conditions .

Disinfection and Sanitation

Scientific Field

This application falls under the field of Medicine , specifically Disinfection and Sanitation .

Application Summary

2-Amino-4-chloro-3,5-dimethylphenol is used in hospitals and households for disinfection and sanitation . It is also used in wound-cleansing applications and household antiseptics such as Dettol liquid, cream, and ointments .

Methods of Application

The compound is typically used in a diluted form for disinfection and sanitation purposes . For wound-cleansing, it is applied directly to the wound using a clean cloth or cotton swab .

Results or Outcomes

The use of 2-Amino-4-chloro-3,5-dimethylphenol in these applications has been found to be effective in reducing the risk of infection and promoting healing .

properties

IUPAC Name

2-amino-4-chloro-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAZQRPNNZAYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279516
Record name 2-amino-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-3,5-dimethylphenol

CAS RN

5428-46-6
Record name NSC12968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-3,5-dimethylphenol
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Reactant of Route 5
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Reactant of Route 6
2-Amino-4-chloro-3,5-dimethylphenol

Citations

For This Compound
1
Citations
R Adams, JM Stewart - Journal of the American Chemical Society, 1952 - ACS Publications
Acetyl, benzoyl and benzenesulfonyl derivatives of certain o-aminophenols have been subjected to oxidation with lead tetraacetate. The o-quinone monoimides in most cases are …
Number of citations: 14 pubs.acs.org

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